1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride

Catalog No.
S756441
CAS No.
66137-74-4
M.F
C4F9IO3S
M. Wt
426 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoe...

CAS Number

66137-74-4

Product Name

1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride

IUPAC Name

1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride

Molecular Formula

C4F9IO3S

Molecular Weight

426 g/mol

InChI

InChI=1S/C4F9IO3S/c5-1(6,14)2(7,8)17-3(9,10)4(11,12)18(13,15)16

InChI Key

XSLYISNQTJHKMP-UHFFFAOYSA-N

SMILES

C(C(F)(F)S(=O)(=O)F)(OC(C(F)(F)I)(F)F)(F)F

Canonical SMILES

C(C(F)(F)S(=O)(=O)F)(OC(C(F)(F)I)(F)F)(F)F
F-TES is a fluorinated sulfonamide compound that contains both fluoroalkoxy and iodoalkoxy groups. It was first synthesized in 2004 by researchers at the National Institute of Advanced Industrial Science and Technology in Japan. Since then, it has gained attention for its potential use as a reactive intermediate in organic synthesis, particularly in the synthesis of fluorine-containing compounds.
F-TES is a colorless liquid at room temperature with a density of 1.95 g/cm3. It has a boiling point of 136-140°C and a flash point of 82°C. F-TES is stable under acidic and basic conditions and in the presence of water. It is also resistant to oxidation and reduction, making it a useful reagent in organic synthesis.
F-TES can be synthesized by reacting 2,2,2-trifluoroethanol with iodine monofluoride to form 2-iodo-2,2,2-trifluoroethanol, which is then condensed with ethanesulfonyl fluoride to form F-TES. The compound can be characterized using a variety of methods, including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry.
The analysis of F-TES is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) methods, which are sensitive and accurate for detecting trace amounts of the compound. Other analytical methods, such as Fourier transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, can also be used to detect and quantify F-TES.
The biological properties of F-TES have not been extensively studied, but early research suggests that it may have potential as an antibacterial and antiviral agent. In one study, F-TES was found to inhibit the growth of Staphylococcus aureus, a common bacteria that can cause serious infections. F-TES was also found to have antiviral activity against the respiratory syncytial virus (RSV), which causes respiratory tract infections.
F-TES is considered to be a hazardous substance due to its potential toxicity. In scientific experiments, it should be handled with caution and appropriate safety protocols should be followed. However, studies have shown that F-TES exhibits low acute toxicity in rats and mice, with oral LD50 values of >2000 mg/kg and 2310 mg/kg, respectively. F-TES was also found to be non-carcinogenic in a two-year inhalation study with rats.
F-TES has a wide range of applications in scientific experiments, particularly in organic synthesis. It can be used as a reactive intermediate in the synthesis of a variety of fluorine-containing compounds, including pharmaceuticals, agrochemicals, and materials. F-TES can also be used as a reagent for introducing the TES (triethylsilyl) protecting group in organic synthesis.
Research on F-TES is ongoing, with new studies emerging on its potential applications in various fields. Recent studies have focused on the use of F-TES in the synthesis of fluorinated amino acids, as well as its potential as a precursor for the synthesis of radiolabeled compounds for use in medical imaging.
F-TES has the potential to have significant implications in various fields of research and industry. In organic synthesis, it can be used to synthesize fluorine-containing compounds that have potential applications in pharmaceuticals, agrochemicals, and materials. F-TES may also have potential as an antibacterial and antiviral agent, as well as a precursor for radiolabeled compounds for use in medical imaging.
Limitations:
Despite its potential applications, F-TES has some limitations. It can be difficult and expensive to synthesize, which may limit its widespread use in organic synthesis. F-TES may also have limited solubility in some solvents, which can impact its use in certain applications.
There are several future directions in the research of F-TES. These include:
1. Development of new synthetic methods for F-TES that are more efficient and cost-effective.
2. Optimization of F-TES as a reagent for the synthesis of fluorine-containing compounds with specific properties.
3. Further study of the biological properties of F-TES, including its potential as an antibacterial and antiviral agent.
4. Investigation of the use of F-TES as a precursor for radiolabeled compounds for use in medical imaging.
5. Development of new analytical methods for the detection and quantification of F-TES in biological and environmental samples.
6. Study of the environmental impact of F-TES and its potential for accumulation in the food chain.
In conclusion, F-TES is a fluorinated sulfonamide compound that has potential applications in various fields of research and industry, particularly in organic synthesis. Its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions have been discussed in this paper. Further research in F-TES is needed to fully explore its potential and limitations.

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (95.12%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

66137-74-4

Wikipedia

5-Iodooctafluoro-3-oxapentanesulphonyl fluoride

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Modify: 2023-08-15

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